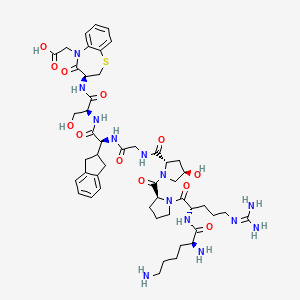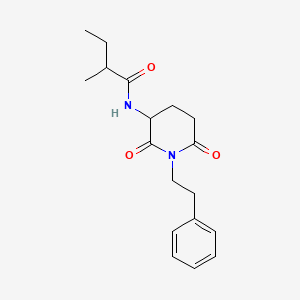
Julocrotine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Julocrotine is a glutarimide alkaloid from Croton membranaceus.
Aplicaciones Científicas De Investigación
Antiproliferative Effects on Leishmania Amazonensis
Julocrotine, a glutarimide alkaloid isolated from Croton pullei var. glabrior, demonstrates significant antiproliferative effects against both the macrophage amastigote and promastigote stages of Leishmania (L.) amazonensis, a protozoan causing cutaneous leishmaniasis. It effectively inhibits the growth of these parasites while maintaining the viability of host cells (Guimarães et al., 2010).
Crystal Structure and Theoretical Calculations
Research on the crystal structure of Julocrotine, coupled with theoretical calculations at the B3LYP and HF level of theory, supports its potential as an antiproliferative agent. This research includes detailed IR and NMR spectral analysis, showing consistency between theoretical and experimental data (Moreira et al., 2008).
Synthesis and Chemical Analysis
The total synthesis of (-)-julocrotine has been described, starting from l-glutamic acid, with a focus on methodologies involving protection, deprotection, regioselection, and glutarimide ring formation. This synthesis process is significant for further pharmaceutical development and research (Silva & Joussef, 2011).
Brine Shrimp Lethality and Toxicity Studies
In vitro studies of Julocrotine isolated from Croton sylvaticus leaves showed significant brine shrimp lethality, indicating its potent toxicity. This provides crucial data for understanding its safety profile and potential therapeutic window (Kapingu et al., 2012).
Propiedades
Número CAS |
492-87-5 |
|---|---|
Nombre del producto |
Julocrotine |
Fórmula molecular |
C18H24N2O3 |
Peso molecular |
316.4 |
Nombre IUPAC |
N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide |
InChI |
InChI=1S/C18H24N2O3/c1-3-13(2)17(22)19-15-9-10-16(21)20(18(15)23)12-11-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3,(H,19,22) |
Clave InChI |
ASALPLLZVFIFMF-ZFWWWQNUSA-N |
SMILES |
CCC(C)C(=O)NC1CCC(=O)N(C1=O)CCC2=CC=CC=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Julocrotine; Julocrotonine; Julocrotine, (-)-; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



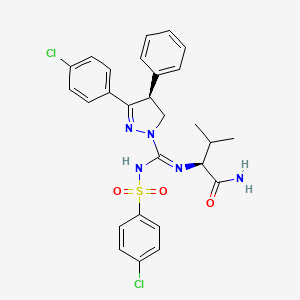
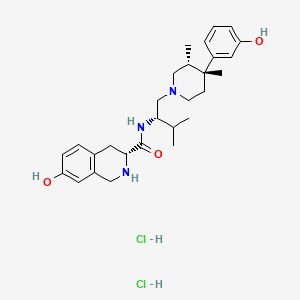
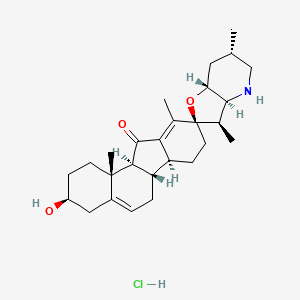
![(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B608183.png)

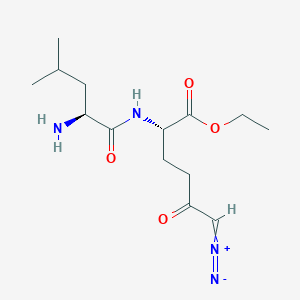
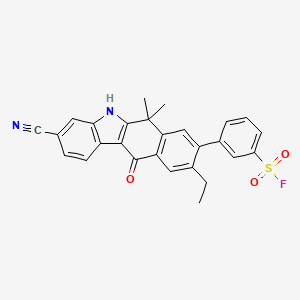
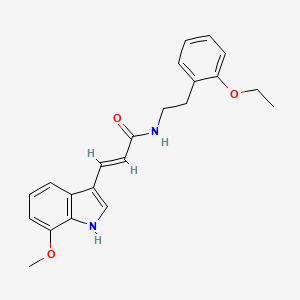
![7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B608200.png)
